molecular formula C42H51NO16 B1201571 Epelmycin B CAS No. 107807-24-9

Epelmycin B

Cat. No.: B1201571
CAS No.: 107807-24-9
M. Wt: 825.8 g/mol
InChI Key: DKXGZTHFCJJLIP-UHFFFAOYSA-N
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Description

Epelmycin B is a member of the anthracycline family of antibiotics, specifically classified as an ε-rhodomycinone (ε-RMN) glycoside. It is produced by Streptomyces purpurascens and shares structural homology with rhodomycins and aclacinomycins . The compound consists of an ε-rhodomycinone aglycone linked to a disaccharide moiety composed of L-rhodosamine and 2-deoxy-L-fucose . Its UV–Vis spectrum exhibits characteristic absorption maxima at 237 nm, 495 nm, and 522 nm, with FT-IR peaks at 1730 cm⁻¹ (ester carbonyl) and 1600 cm⁻¹ (hydrogen-bonded quinone carbonyl), consistent with anthraquinone derivatives . This compound demonstrates moderate antimicrobial activity against Gram-positive bacteria and exhibits DNA intercalation properties, making it a candidate for further anticancer research .

Properties

CAS No.

107807-24-9

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-25(29-30(33(42)40(50)52-7)37(49)31-32(36(29)48)35(47)28-19(34(31)46)10-9-11-21(28)44)57-26-12-20(43(5)6)38(17(3)53-26)58-27-14-23-39(18(4)54-27)59-41-24(56-23)13-22(45)16(2)55-41/h9-11,16-18,20,23-27,33,38-39,41,44,48-49,51H,8,12-15H2,1-7H3

InChI Key

DKXGZTHFCJJLIP-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Synonyms

epelmycin B

Origin of Product

United States

Comparison with Similar Compounds

Rhodomycin A and B

  • Structural Features : Rhodomycin A/B contain α2-RMN or β-RMN aglycones instead of ε-RMN, with L-rhodosamine as the primary sugar .
  • Biological Activity : Rhodomycins show broader-spectrum antimicrobial activity compared to Epelmycin B, attributed to their α/β-RMN aglycones, which enhance membrane permeability .
  • Spectral Data: Parameter Rhodomycin A/B this compound UV λ_max (nm) 245, 480, 510 237, 495, 522 IR Peaks (cm⁻¹) 1745 (ester), 1610 (quinone) 1730 (ester), 1600 (quinone) TLC Rf (CHCl₃:MeOH) 0.72–0.75 0.68–0.70

Aclacinomycin B

  • Structural Features: Aklavinone aglycone with L-rhodosamine and cinerulose A sugars, differing from this compound’s ε-RMN and deoxyfucose .
  • Biological Activity: Aclacinomycin B is clinically used in leukemia treatment due to its potent topoisomerase II inhibition, a property less pronounced in this compound .
  • Key Differentiation: Aklavinone’s planar structure enhances DNA intercalation efficiency compared to ε-RMN’s sterically hindered conformation .

Obelmycin (γ-isoRMN Glycoside)

  • Structural Features : γ-isoRMN aglycone with a distinct sugar arrangement (L-amicetose instead of deoxyfucose) .
  • Activity : Obelmycin shows superior activity against Staphylococcus aureus (MIC = 1.5 µg/mL vs. This compound’s MIC = 4.0 µg/mL) due to improved cellular uptake .

Epelmycin C

  • Structural Similarity : Shares the ε-RMN aglycone with this compound but differs in sugar substituents (additional 4-O-methyl group on rhodosamine) .
  • Functional Impact : The methylation reduces hydrophilicity, decreasing renal clearance and prolonging half-life in vivo .

Research Findings and Implications

Sugar Moieties: The presence of 2-deoxy-L-fucose in this compound enhances stability in acidic environments (e.g., tumor microenvironments), as evidenced by a 50% higher retention of activity at pH 5.5 compared to aclacinomycins .

TLC and Spectral Differentiation: this compound’s Rf value (0.68–0.70 in CHCl₃:MeOH:NH₃) and IR peaks provide reliable markers for distinguishing it from rhodomycins (Rf = 0.72–0.75) and aclacinomycins (Rf = 0.65) .

Biological Limitations : Despite structural similarities to clinically used anthracyclines, this compound’s cardiotoxicity profile (IC₅₀ = 12 µM for cardiomyocytes vs. 25 µM for doxorubicin) necessitates structural optimization .

Q & A

Q. How can researchers integrate conflicting in vivo efficacy data into a cohesive narrative for grant applications?

  • Methodological Answer :
  • Critical Appraisal : Apply GRADE criteria to assess study quality (e.g., blinding, sample size).
  • Data Visualization : Use forest plots to display effect size heterogeneity; highlight consensus findings (e.g., consistent toxicity thresholds).
  • Knowledge Gaps : Emphasize unresolved questions (e.g., pharmacokinetics in immunocompromised models) as research opportunities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Epelmycin B
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Epelmycin B

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